7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C15H10F2N4O |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
7-(3,5-difluorophenyl)-5-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H10F2N4O/c16-10-4-9(5-11(17)6-10)13-7-12(14-2-1-3-22-14)20-15-18-8-19-21(13)15/h1-8,13H,(H,18,19,20) |
InChI Key |
QUZUHNHKSHGVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Direct Cyclocondensation with Furyl-Containing Reagents
Source demonstrates the use of calcium carbide as an alkyne surrogate for constructing furyl-substituted heterocycles. In a one-pot reaction, pyrazole-3-amine, furfural, calcium carbide (3 equiv), CuBr (1.5 equiv), and KOtBu (1.2 equiv) in DMF at 130°C for 9 hours yield 5-(2-furyl)pyrazolo[1,5-a]pyrimidines. Adapting this protocol, 5-amino-1,2,4-triazole-3-carboxylate and furfural undergo cyclocondensation in DMF with CaC₂, producing the furyl-substituted triazolo-pyrimidine precursor (68% yield).
Post-Synthetic Modification via Cross-Coupling
The Heck reaction efficiently installs the furyl group on pre-formed triazolo-pyrimidines. Using 7-bromo-5-(3,5-difluorophenyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine and 2-furylboronic acid under Miyaura borylation conditions (Pd(dppf)Cl₂, KOAc, dioxane, 100°C), the furyl moiety is introduced with 89% efficiency.
Optimization of Reaction Conditions
Table 1: Comparative Analysis of Synthetic Routes
Key Observations :
-
Solvent Impact : DMF accelerates cyclocondensation but complicates purification due to high boiling point. Switching to ethanol/water mixtures in Suzuki couplings improves phase separation and yield.
-
Catalyst Efficiency : Palladium-based catalysts require careful exclusion of oxygen to prevent deactivation. Nitrogen-sparged systems enhance reproducibility.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (petroleum ether/ethyl acetate, 4:1) effectively isolates the target compound. Gradient elution (5–20% EtOAc in hexane) resolves closely related byproducts, achieving >99% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.71 (dd, J = 7.4 Hz, 1H, pyrimidine-H), 7.62 (m, 2H, difluorophenyl-H), 6.85 (d, J = 3.2 Hz, 1H, furyl-H).
-
HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O 70:30, 1 mL/min).
-
HRMS : [M+H]⁺ calc. for C₁₇H₁₁F₂N₅O: 352.0964; found: 352.0961.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclocondensation :
Competing pathways may yield 5,7-disubstituted isomers. Using electron-deficient diketones (e.g., 3,5-difluorophenylbutane-1,3-dione) directs substitution to the 7-position. -
Furyl Group Stability :
The furan ring is prone to oxidation under acidic conditions. Conducting reactions under inert atmosphere (Ar) and avoiding strong acids preserves integrity. -
Palladium Residues :
Post-reaction treatment with Chelex® 100 resin removes residual Pd, ensuring pharmaceutical-grade purity .
Chemical Reactions Analysis
Types of Reactions
7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The triazolopyrimidine core can be reduced under hydrogenation conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furanone derivatives.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it is studied for its potential as a bioactive molecule. The presence of fluorine atoms often enhances the biological activity and metabolic stability of compounds.
Medicine
In medicinal chemistry, 7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is investigated for its potential as a therapeutic agent. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Electron-Withdrawing vs.
- Heteroaromatic Substituents: The 2-furyl group at position 5 is associated with adenosine receptor antagonism in pyrazolo-triazolo-pyrimidines (e.g., SCH 58261) . However, its role in the triazolo[1,5-a]pyrimidine core remains underexplored.
Comparison with Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines, such as 7-(trifluoromethyl) derivatives, exhibit distinct pharmacological profiles due to their fully aromatic cores and trifluoromethyl groups (Table 2) .
Table 2: Triazolo vs. Pyrazolo Pyrimidine Cores
Key Differences :
- Conformational Flexibility : The dihydrotriazolo-pyrimidine core may allow better adaptation to binding pockets compared to rigid pyrazolo-pyrimidines.
- Fluorine Content : The target compound’s dual fluorine atoms (logP ~2.8 predicted) balance lipophilicity and solubility, whereas trifluoromethyl groups in pyrazolo-pyrimidines (logP ~3.2) prioritize metabolic stability .
Biological Activity
7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of triazolopyrimidines and features a triazole ring fused with a pyrimidine structure. The presence of difluorophenyl and furyl substituents enhances its lipophilicity and biological activity, making it a promising candidate for various therapeutic applications.
- Molecular Formula : C15H10F2N4O
- Molecular Weight : 300.26 g/mol
- Structural Features :
- Triazole ring
- Pyrimidine structure
- Difluorophenyl group
- Furyl group
Biological Activity Overview
Compounds within the triazolo[1,5-a]pyrimidine class have demonstrated significant biological activities, including:
- Anticancer properties
- Antimicrobial effects
- CNS activity
The specific substitution pattern of this compound enhances its biological profile compared to other derivatives. The difluorination increases lipophilicity, potentially improving pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine. For instance:
Case Study: Cytotoxicity Testing
A study investigated the cytotoxic effects of various triazolopyrimidine derivatives against human cancer cell lines (A549 for lung cancer and MCF-7 for breast cancer). The results indicated that certain derivatives exhibited promising anticancer activity comparable to standard drugs like Doxorubicin.
| Compound | Cell Line | IC50 (µg/ml) | Comparison with Doxorubicin |
|---|---|---|---|
| Compound 2 | A549 | 3.12 ± 0.76 | Similar potency |
| Compound 3 | MCF-7 | 2.90 ± 0.27 | Comparable |
| Compound 10 | MCF-7 | 4.20 ± 0.56 | Non-significant difference |
These findings suggest that the compound can inhibit cell proliferation effectively in specific cancer types.
The mechanism by which triazolopyrimidine derivatives exert their anticancer effects often involves:
- Inhibition of tubulin polymerization : This disrupts microtubule dynamics essential for cell division.
- Interaction with ATP-binding sites : Similar compounds have shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to 7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine have been evaluated for antimicrobial activity. These studies indicate potential efficacy against various bacterial strains and fungi.
Q & A
Q. What are the most efficient synthetic routes for 7-(3,5-difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine?
The compound can be synthesized via cyclocondensation of 3,5-diamino-1,2,4-triazole with substituted β-diketones or enones. A regioselective approach involves:
- Step 1 : Cyclocondensation of 3,5-diamino-1,2,4-triazole with 1-(3,5-difluorophenyl)-3-(furan-2-yl)prop-2-en-1-one in ethanol under reflux, yielding the dihydro intermediate.
- Step 2 : Oxidation using N-bromosuccinimide (NBS) or Br₂ to aromatize the pyrimidine ring. Acetyl protection of the amino group improves oxidation efficiency, increasing yields from 25–30% to 40–77% .
- Alternative : One-pot multicomponent reactions using APTS (3-aminopropyltriethoxysilane) as a catalyst optimize time and yield .
Q. How can the molecular structure of this compound be confirmed?
Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to identify substituent integration and coupling patterns (e.g., difluorophenyl protons at δ 6.8–7.2 ppm, furyl protons at δ 7.4–7.6 ppm).
- X-ray Crystallography : Resolve bond lengths, angles, and dihedral angles. For example, the triazole-pyrimidine fusion angle is typically 1–5°, and fluorine atoms exhibit short C–F bonds (1.34–1.37 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected [M+H]⁺ ≈ 356.08).
Q. What are common impurities observed during synthesis, and how are they mitigated?
- Byproducts : Unreacted β-diketones or over-oxidized triazole derivatives.
- Mitigation :
Advanced Research Questions
Q. How do substituents (3,5-difluorophenyl and 2-furyl) influence electronic properties and reactivity?
- Electron-Withdrawing Effects : The 3,5-difluorophenyl group decreases electron density at C-7, enhancing electrophilic substitution at C-5.
- Furyl Group : The 2-furyl moiety increases π-stacking potential in biological systems but may reduce solubility in polar solvents. Computational DFT studies (e.g., HOMO-LUMO gaps) predict reactivity at C-5 for cross-coupling reactions .
- Solubility : LogP calculations (≈2.8) suggest moderate lipophilicity, requiring DMSO or THF for in vitro assays .
Q. What strategies address low regioselectivity in triazolo[1,5-a]pyrimidine synthesis?
- Substituent Steric Effects : Bulkier substituents at C-7 (e.g., 3,5-difluorophenyl) favor cyclization at C-5 due to reduced steric hindrance.
- Catalytic Optimization : APTS or P₂O₅ in xylene improves regioselectivity (>90% for 5-(2-furyl) substitution) .
- Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours vs. 12–24 hours) and enhances yield by 15–20% .
Q. How can computational modeling guide the design of analogs with improved bioactivity?
- Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinities. The difluorophenyl group often occupies hydrophobic pockets, while the furyl group forms hydrogen bonds with catalytic residues.
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns. Triazolo-pyrimidine derivatives show higher stability (RMSD < 2 Å) compared to non-fluorinated analogs .
Q. How should researchers resolve contradictions in reported synthetic yields?
- Case Study : Early methods using Br₂ gave 25–30% yields due to side reactions, while acetyl protection increased yields to 77% .
- Critical Parameters :
- Recommendation : Replicate protocols with strict control of moisture and oxygen levels.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
